molecular formula C26H22FN3O3S B2847707 N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894553-91-4

N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2847707
CAS No.: 894553-91-4
M. Wt: 475.54
InChI Key: RLEDGBKRGAAOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a spirocyclic compound featuring a fused indoline-thiazolidin core with two dioxo groups. Key structural elements include:

  • 4-Fluorophenyl substituent: An electron-withdrawing group that may influence electronic interactions in receptor binding.
  • N-(2,4-dimethylphenyl)acetamide: A lipophilic moiety that could enhance membrane permeability.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3S/c1-16-7-12-21(17(2)13-16)28-23(31)14-29-22-6-4-3-5-20(22)26(25(29)33)30(24(32)15-34-26)19-10-8-18(27)9-11-19/h3-13H,14-15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEDGBKRGAAOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

Key Differences and Implications

Core Heterocycles: The target compound’s spiro[indoline-thiazolidin] system (vs. pyrrolidin in or thiazolo-isoxazol in ) introduces distinct conformational constraints. Spiro systems often enhance metabolic stability compared to non-fused analogs .

The benzo[d]thiazol-2-ylthio substituent in compounds confers anti-inflammatory activity, suggesting that the target’s 2,4-dimethylphenyl group might prioritize lipophilicity over direct receptor interactions .

Biological Activity Trends :

  • Spiro-thiazolidin derivatives (e.g., 4a-4g in ) show anti-inflammatory and antibacterial activities, while thiazol-2-yl acetamides () emphasize antimicrobial effects. The target compound’s lack of a thiol group (cf. ) may reduce antibacterial potency but improve metabolic stability .

Synthesis Methods :

  • and utilize reflux with acetic acid for spiro-thiazolidin formation, whereas employs carbodiimide coupling for acetamide linkages. The target compound likely follows a hybrid approach, though exact steps are unspecified .

Physicochemical and Crystallographic Properties

  • Solubility: The acetamide and aromatic groups in the target compound suggest moderate solubility in polar aprotic solvents (e.g., DMSO), similar to ’s dichlorophenyl analog, which crystallizes from methanol/acetone .
  • Hydrogen Bonding : highlights N–H⋯N interactions in crystal packing, a feature likely shared by the target compound due to its acetamide moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.